ddTTP
Overview
Description
2’,3’-Dideoxythymidine triphosphate is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a modified form of thymidine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with hydrogen atoms. This modification prevents the formation of phosphodiester bonds, making it a chain terminator in DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxythymidine triphosphate typically involves the phosphorylation of 2’,3’-dideoxythymidine. The process begins with the protection of the hydroxyl groups on the thymidine molecule, followed by selective deprotection and phosphorylation at the 5’ position. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxythymidine triphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple steps of the synthesis process, including protection, deprotection, and phosphorylation, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxythymidine triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It does not participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2’,3’-Dideoxythymidine triphosphate include phosphorylating agents like phosphorus oxychloride and phosphoramidite reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the triphosphate group .
Major Products
The major product formed from the reactions involving 2’,3’-Dideoxythymidine triphosphate is the nucleotide analog itself, which is used as a chain terminator in DNA synthesis. No significant by-products are formed under controlled reaction conditions .
Scientific Research Applications
2’,3’-Dideoxythymidine triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in DNA sequencing techniques, particularly in Sanger sequencing, where it acts as a chain terminator.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
Mechanism of Action
2’,3’-Dideoxythymidine triphosphate exerts its effects by acting as a chain terminator during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, it prevents the addition of further nucleotides due to the absence of the 3’ hydroxyl group. This results in the termination of DNA synthesis, which is particularly useful in DNA sequencing and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyadenosine triphosphate
- 2’,3’-Dideoxycytidine triphosphate
- 2’,3’-Dideoxyguanosine triphosphate
Uniqueness
2’,3’-Dideoxythymidine triphosphate is unique due to its specific incorporation into DNA sequences and its role as a chain terminator. Unlike other dideoxynucleotides, it is particularly effective in terminating DNA synthesis at thymidine residues, making it a valuable tool in DNA sequencing and antiviral research .
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJWIFLBWJRMF-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209989 | |
Record name | 2',3'-Dideoxythymidine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-60-9 | |
Record name | ddTTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Dideoxythymidine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxythymidine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA883WYU21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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